(2Z)-(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-ylidene)acetic acid
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Overview
Description
Acetic acid is a simple carboxylic acid with the chemical formula CH3COOH. It’s a colorless liquid that has a distinctive sour taste and pungent smell . It’s the main component of vinegar, which is typically 5-8% acetic acid by volume .
Synthesis Analysis
Acetic acid is industrially produced via the carbonylation of methanol . This process involves three steps: the formation of a methyl iodide intermediate from methanol and hydrogen iodide, the reaction of this intermediate with carbon monoxide, and finally, the treatment of the resulting compound with water to yield acetic acid .Molecular Structure Analysis
The structure of acetic acid is given by CH3COOH . In the solid state, there is a chain of molecules wherein individual molecules are connected to each other via hydrogen bonds .Chemical Reactions Analysis
The carboxyl functional group in acetic acid causes ionization of the compound, given by the reaction: CH3COOH ⇌ CH3COO- + H+. The acidic quality of acetic acid comes from the release of the proton .Physical And Chemical Properties Analysis
Acetic acid is a colorless liquid that has a pungent vinegar odor and sour taste . It boils at 391K and its density in liquid form is 1.049 g/cm³ .Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for “(2Z)-(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-ylidene)acetic acid” are not available, research in the field of carboxylic acids is ongoing. For example, there is interest in the production of value-added organic acids from lignocellulosic biomass , and in the development of new catalytic processes for the production of acetic acid .
properties
IUPAC Name |
(2Z)-2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-2-3-9-7(12)5(4-6(10)11)14-8(9)13/h4H,2-3H2,1H3,(H,10,11)/b5-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKQRVWJCAALFZ-PLNGDYQASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC(=O)O)SC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C(=O)O)/SC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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